dTDP-beta-L-rhodinose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

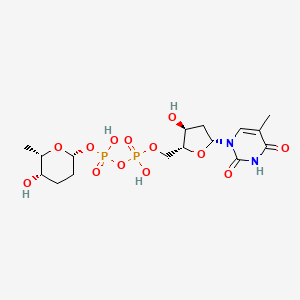

DTDP-beta-L-rhodinose is a pyrimidine nucleotide-sugar.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Biological Significance

-

Role in Pathogenic Bacteria :

- dTDP-beta-L-rhodinose is crucial for the biosynthesis of polysaccharides in the cell walls of several pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis. These organisms utilize this compound for the production of rhamnose-containing structures that are essential for their virulence and survival .

-

Enzymatic Pathways :

- The biosynthetic pathway of this compound involves several key enzymes, including dTDP-glucose-4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxyglucose-3,5-epimerase (RmlC). These enzymes catalyze the conversion of glucose-1-phosphate into this compound through a series of reactions that are critical for the viability of these pathogens .

Pharmaceutical Applications

-

Antibiotic Development :

- Inhibitors targeting the this compound biosynthesis pathway have been identified as potential lead compounds for new antibiotics. For instance, compounds like Ri03 have shown efficacy in inhibiting the growth of streptococcal pathogens and M. tuberculosis by disrupting the formation of this compound . This highlights the potential for developing novel antimicrobial agents that specifically target this biosynthetic pathway.

-

Chemical Biology Studies :

- The understanding of this compound biosynthesis can aid in chemical biology studies aimed at elucidating metabolic pathways in bacteria. This knowledge is essential when genetic manipulation is not feasible, allowing researchers to explore alternative methods for studying bacterial metabolism and virulence .

Biotechnological Applications

-

Enzymatic Synthesis :

- Recent advancements have demonstrated the ability to synthesize this compound using engineered enzyme systems. For example, a one-pot four-enzyme reaction system has been developed to produce this compound from simpler substrates with high yields . This method not only streamlines the production process but also opens avenues for large-scale synthesis of nucleotide sugars.

-

Glycosylation Reactions :

- As a glycosyl donor, this compound can be utilized in glycosylation reactions to produce various bioactive compounds, including antibiotics and other natural products. Its application in synthesizing complex carbohydrates enhances its value in pharmaceutical chemistry and natural product synthesis .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Biosynthetic Pathway

dTDP-beta-L-rhodinose is synthesized from dTDP-D-glucose through a multi-step enzymatic cascade . The pathway parallels that of dTDP-L-rhamnose biosynthesis but diverges in stereochemical outcomes:

Kinetic Parameters (from analogous RmlB enzymes):

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosyltransferase-catalyzed reactions , transferring its rhodinose moiety to acceptor molecules (e.g., lipids, proteins, or secondary metabolites) . Key characteristics include:

-

Regioselectivity : Preferential transfer to hydroxyl or amino groups of acceptors.

-

Stereochemical fidelity : Retains β-L configuration post-transfer .

-

Energy efficiency : Utilizes high-energy thymidine diphosphate linkage for activation .

3.1. Epimerization by RmlC

RmlC performs a dual epimerization at C3 and C5 via a radical intermediate, converting the D-sugar configuration to L-rhodinose . This step is critical for generating the biologically active L-form .

3.2. Reduction by RmlD

The NADPH-dependent reductase RmlD employs a proton-coupled hydride transfer mechanism to reduce the C4 keto group, yielding the final hydroxylated product .

Inhibitor Studies

Bio-layer interferometry identified small-molecule inhibitors (e.g., Ri03) targeting RmlB and RmlC, disrupting rhodinose biosynthesis in pathogens like Streptococcus spp. and Mycobacterium tuberculosis .

Structural Insights

The molecule features:

Eigenschaften

Molekularformel |

C16H26N2O13P2 |

|---|---|

Molekulargewicht |

516.33 g/mol |

IUPAC-Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |

InChI-Schlüssel |

ANSAJFYVUGUZQP-QEHJDLSMSA-N |

SMILES |

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Isomerische SMILES |

C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |

Kanonische SMILES |

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.